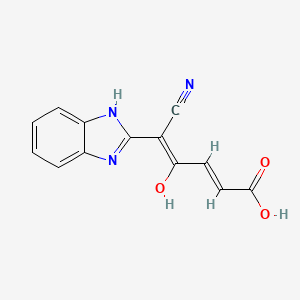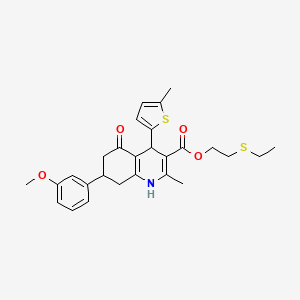![molecular formula C20H14ClN3O2S B11599480 (5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599480.png)
(5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a prop-2-en-1-yloxy group, and a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in the synthesis include chlorophenyl derivatives, prop-2-en-1-ol, and benzylidene precursors. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial methods may also incorporate advanced technologies such as continuous flow reactors and automated synthesis systems to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
(5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
(5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the thiazolo-triazole structure.
Diketene: Used in the synthesis of various organic compounds, including thiazolo-triazoles.
Uniqueness
(5Z)-2-(4-chlorophenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C20H14ClN3O2S |
|---|---|
分子量 |
395.9 g/mol |
IUPAC名 |
(5Z)-2-(4-chlorophenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14ClN3O2S/c1-2-11-26-16-6-4-3-5-14(16)12-17-19(25)24-20(27-17)22-18(23-24)13-7-9-15(21)10-8-13/h2-10,12H,1,11H2/b17-12- |
InChIキー |
XZRDBUIADYSXFY-ATVHPVEESA-N |
異性体SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
正規SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({2-[(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B11599406.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11599414.png)
![8-butyl-6-(hexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11599415.png)
![4-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-2-hydroxypropyl}morpholin-4-ium](/img/structure/B11599421.png)
![(5Z)-3-cyclohexyl-1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11599426.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599427.png)

![N-[(1Z)-3-[(4-bromophenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B11599448.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599449.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11599457.png)
![Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11599465.png)
![(5Z)-3-(4-methylbenzyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11599469.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11599473.png)

